bNR10S
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Overview
Description
bNR10S is a solvatochromic nile red probe with FRET quencher reveal lipid order heterogeneity in living and apoptotic cells.
Scientific Research Applications
1. Lipid Raft Research in Cell Membranes
bNR10S, a derivative of the Nile Red-based probe NR12S, is used in the study of lipid microdomains (rafts) in cell membranes. Kreder et al. (2015) developed this probe to specifically target the liquid disordered (Ld) phase of cell membranes. The this compound probe can partition specifically into the Ld phase, allowing researchers to study the heterogeneity of lipid orders in living cells, such as HeLa, CHO, and 293T cell lines. This tool provides insights into the formation of distinct domains in cell membranes, contributing significantly to lipid raft research (Kreder et al., 2015).
2. Boron Neutron Capture Therapy (BNCT) in Cancer Research
This compound has been implicated in the context of Boron Neutron Capture Therapy (BNCT), an area of cancer research. For example, Akan et al. (2014) synthesized a novel 10B carrier, (10B-DG), for BNCT studies. BNCT is a method of targeted cancer treatment that relies on the accumulation of boron in tumor tissues. While the study by Akan et al. does not directly involve this compound, it provides context for the type of research where such a compound could be relevant, particularly in the development of new boron carriers for enhancing the effectiveness of BNCT (Akan et al., 2014).
3. Optimization of Biological Nitrogen Removal
In environmental studies, specifically the optimization of biological nitrogen removal (BNR) in sequencing batch reactors, researchers like Jaramillo et al. (2018) have focused on improving the efficiency and reducing the operating costs of the nitrification phase. The research in this field aims to develop better strategies and tools for real-time control and monitoring, as well as modeling of the BNR process. While this study does not mention this compound directly, the abbreviation "BNR" in this context refers to biological nitrogen removal, a different field from the applications of this compound in biomedical research (Jaramillo et al., 2018).
Properties
Molecular Formula |
C42H62N8O8S |
---|---|
Molecular Weight |
839.07 |
IUPAC Name |
3-((3-(4-((4-((E)-(2,5-dimethoxy-4-((E)-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)-(methyl)amino)butanamido)propyl)(3,7-dimethyloctyl)(methyl)ammonio)propane-1-sulfonate |
InChI |
InChI=1S/C42H62N8O8S/c1-32(2)12-8-13-33(3)23-28-50(5,27-11-29-59(54,55)56)26-10-24-43-42(51)14-9-25-48(4)36-19-15-34(16-20-36)44-46-38-30-41(58-7)39(31-40(38)57-6)47-45-35-17-21-37(22-18-35)49(52)53/h15-22,30-33H,8-14,23-29H2,1-7H3,(H-,43,51,54,55,56)/b46-44+,47-45+ |
InChI Key |
AKKOSENLPHSDCH-NFAUJPPVSA-N |
SMILES |
O=S(CCC[N+](CCC(C)CCCC(C)C)(CCCNC(CCCN(C1=CC=C(/N=N/C2=CC(OC)=C(/N=N/C3=CC=C([N+]([O-])=O)C=C3)C=C2OC)C=C1)C)=O)C)([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
bNR-10S; bNR 10S; bNR10S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.